Cas no 1389315-06-3 (4-(Piperidin-4-yloxy)pyrimidine hydrochloride)
4-(Piperidin-4-yloxy)pyrimidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Piperidin-4-yloxy)pyrimidine hydrochloride
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- Inchi: 1S/C9H13N3O.ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H
- InChI Key: JJXPLDWYGHUVDW-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CN=CN=1)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 148
- Topological Polar Surface Area: 47
4-(Piperidin-4-yloxy)pyrimidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091344-1g |
4-(Piperidin-4-yloxy)pyrimidine hydrochloride |
1389315-06-3 | 1g |
£305.00 | 2022-03-01 | ||
| Chemenu | CM380648-1g |
4-(piperidin-4-yloxy)pyrimidine hydrochloride |
1389315-06-3 | 95%+ | 1g |
$521 | 2023-02-02 |
4-(Piperidin-4-yloxy)pyrimidine hydrochloride Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 4-(Piperidin-4-yloxy)pyrimidine hydrochloride
4-(Piperidin-4-yloxy)pyrimidine hydrochloride: A Comprehensive Overview
The compound with CAS No. 1389315-06-3, known as 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The pyrimidine core of the molecule, combined with the piperidin-4-yloxy substituent, contributes to its distinctive chemical behavior and biological activity.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The piperidin-4-yloxy group introduces additional complexity to the molecule, enhancing its ability to interact with biological targets. This makes 4-(Piperidin-4-yloxy)pyrimidine hydrochloride a promising candidate for further exploration in drug discovery.
One of the most notable aspects of this compound is its synthesis methodology. Researchers have developed efficient routes to synthesize 4-(Piperidin-4-yloxy)pyrimidine hydrochloride, often utilizing multi-component reactions or microwave-assisted synthesis. These methods not only improve yield but also reduce reaction time, making them suitable for large-scale production. The hydrochloride salt form is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability.
The biological activity of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent inhibitory effects on certain kinases, which are implicated in various pathological conditions such as cancer and inflammatory diseases. Furthermore, its selectivity profile indicates minimal off-target effects, which is a critical factor in drug design.
In terms of pharmacokinetics, 4-(Piperidin-4-yloxy)pyrimidine hydrochloride demonstrates favorable absorption and bioavailability when administered orally. This property is essential for developing it into an effective therapeutic agent. Ongoing clinical trials are evaluating its safety and efficacy in treating specific indications, with preliminary results showing promising outcomes.
The structural versatility of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride also lends itself to further modification. Chemists are exploring various substitution patterns on the pyrimidine ring to optimize its pharmacodynamic properties. For instance, introducing electron-withdrawing groups or bulky substituents can modulate the molecule's binding affinity and selectivity for target proteins.
From a synthetic perspective, the molecule serves as a valuable building block for constructing more complex structures. Its ability to undergo diverse reactions, such as nucleophilic substitution or cyclization, makes it a versatile intermediate in organic synthesis. This underscores its importance beyond its direct therapeutic applications.
In conclusion, 4-(Piperidin-4-yloxy)pyrimidine hydrochloride (CAS No. 1389315-06-3) is a compelling compound with significant potential in the pharmaceutical industry. Its unique structure, coupled with advanced synthetic methods and promising biological activity, positions it as a key player in future drug development efforts.
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